Structural Elucidation and Confirmation of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride: A Multi-Technique, Self-Validating Approach
Structural Elucidation and Confirmation of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride: A Multi-Technique, Self-Validating Approach
An In-depth Technical Guide for Drug Development Professionals
Therefore, a robust, multi-faceted analytical strategy is not merely best practice; it is a necessity. This document eschews a simple checklist of procedures in favor of a logical, causality-driven workflow. We will demonstrate how complementary data from mass spectrometry, multi-dimensional NMR, infrared spectroscopy, and X-ray crystallography converge to create a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
Section 1: The Analytical Gauntlet - A Workflow for Unambiguous Confirmation
The core principle of modern structure elucidation is orthogonality—gathering evidence from techniques that rely on different physical principles. This minimizes the risk of reinforcing a misinterpreted result. For a novel or critical compound like 3-Amino-5-methoxypyridin-4-ol dihydrochloride, the workflow is designed to move from foundational data (molecular formula) to detailed connectivity and, finally, to absolute spatial arrangement.
Figure 1: A logical workflow for the structural elucidation of 3-Amino-5-methoxypyridin-4-ol dihydrochloride.
Section 2: High-Resolution Mass Spectrometry (HRMS) - The Formula Gatekeeper
Expertise & Causality: Before any attempt is made to map atomic connections, we must first confirm the elemental composition. Low-resolution mass spectrometry can be ambiguous, but HRMS provides mass accuracy to within parts-per-million (ppm), acting as a stringent filter for the correct molecular formula. For a salt, we analyze the free base. Electrospray Ionization (ESI) is the method of choice due to its soft ionization mechanism, which is ideal for polar, pre-ionized molecules, ensuring the molecular ion remains intact.[2]
Experimental Protocol: ESI-TOF HRMS
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Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of HPLC-grade methanol and deionized water. The dihydrochloride salt ensures ample protons for ionization.
-
Instrumentation: Utilize an ESI Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated free base, [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Use a known calibration standard for internal mass correction.
-
Interpretation: The primary objective is to find the measured m/z value that corresponds to the theoretical exact mass of the protonated molecule (C₆H₉N₂O₂⁺). The mass error should be less than 5 ppm.
Data Presentation: Molecular Formula Confirmation
| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |
| Formula | C₆H₉N₂O₂⁺ | - | - |
| Exact Mass | 141.0659 | 141.0662 | +2.1 |
This table demonstrates a hypothetical but realistic result confirming the elemental composition.
Section 3: Nuclear Magnetic Resonance (NMR) - The Connectivity Blueprint
Expertise & Causality: With the molecular formula confirmed, NMR spectroscopy is employed to construct the atomic framework. It is the most powerful tool for elucidating the structure of organic molecules in solution.[3] For a complex heterocyclic system, a suite of experiments is required. The dihydrochloride form means the sample is acidic, which will influence the chemical shifts of protons attached to or near the nitrogen atoms. DMSO-d₆ is an excellent solvent choice as it solubilizes the salt and allows for the observation of exchangeable protons (OH, NH₃⁺).
1. One-Dimensional NMR (¹H and ¹³C)
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¹H NMR: Provides information on the number and electronic environment of protons. We expect to see two distinct aromatic protons, a methoxy singlet, and broad, exchangeable signals for the hydroxyl and ammonium protons.
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¹³C NMR: Reveals the number of unique carbon environments. For the proposed structure, we anticipate six distinct signals: five from the pyridine ring and one from the methoxy group.
2. Two-Dimensional NMR (HSQC and HMBC) - The Decisive Experiments
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It is a crucial step for assigning the ¹H signals to their respective carbons, cleaning up any ambiguity from the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away. The causality is simple: a correlation between the methoxy protons and a ring carbon definitively places the methoxy group on that carbon.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of DMSO-d₆.
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Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, DEPT-135, HSQC, and HMBC spectra.
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin).
Figure 2: Key HMBC correlations confirming substituent positions.
Data Presentation: Predicted NMR Assignments
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | ¹H Multiplicity | Key HMBC Correlations (from ¹H to ¹³C) |
| C2 | ~130-140 | ~7.8-8.2 | d (J ≈ 2-3 Hz) | C3, C4, C6 |
| C3 | ~125-135 | - | - | - |
| C4 | ~150-160 | - | - | - |
| C5 | ~145-155 | - | - | - |
| C6 | ~115-125 | ~7.5-7.9 | d (J ≈ 2-3 Hz) | C2, C4, C5 |
| -OCH₃ | ~55-60 | ~3.8-4.1 | s | C5 |
| -OH | - | Broad | s (exch.) | C3, C4, C5 |
| -NH₃⁺ | - | Broad | s (exch.) | C2, C3, C4 |
Note: Chemical shifts (δ) are predicted ranges and will vary. "exch." denotes exchangeable with D₂O.
Section 4: Fourier-Transform Infrared (FT-IR) Spectroscopy - Functional Group Fingerprinting
Expertise & Causality: FT-IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[4][5] While NMR and MS focus on the atomic skeleton, IR confirms the nature of the bonds themselves. For this molecule, we are specifically looking for evidence of the hydroxyl, ammonium, and aromatic C-O groups, which have characteristic vibrational frequencies.
Experimental Protocol: ATR FT-IR
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Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
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Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Interpretation: Analyze the spectrum for characteristic absorption bands.
Data Presentation: Expected IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H Stretch | Hydroxyl (-OH) |
| 3200-2800 (broad) | N-H Stretch | Ammonium (-NH₃⁺) |
| 1620-1550 | C=C, C=N Stretch | Pyridine Ring |
| 1280-1200 | C-O Stretch (Aryl) | Methoxy (-OCH₃) |
| 1200-1000 | C-O Stretch | Hydroxyl (-OH) |
Section 5: Single Crystal X-ray Crystallography - The Gold Standard
Trustworthiness & Causality: Spectroscopic and spectrometric methods build a compelling, yet inferential, case. X-ray crystallography provides the ultimate, unambiguous proof by mapping the electron density to reveal the precise three-dimensional location of every atom in the solid state.[6][7] It is the definitive technique that validates all other interpretations. Obtaining a suitable crystal is the primary challenge and is dependent on factors like purity and solvent choice.[8]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth (Self-Validating System): The ability to grow a high-quality single crystal is, in itself, an indicator of high sample purity.
-
Method: Slow evaporation is a common starting point. Dissolve the compound to near-saturation in a suitable solvent (e.g., ethanol/water mixture) in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment.
-
-
Mounting: Carefully mount a suitable crystal (typically <0.5 mm) on a goniometer head.[7]
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A full sphere of diffraction data is collected as the crystal is rotated in the X-ray beam.
-
Structure Solution & Refinement: The diffraction pattern is processed to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to achieve the best fit with the experimental data.
Anticipated Results: The final output will be a 3D structural model confirming the connectivity of the 3-amino, 5-methoxy, and 4-hydroxyl groups on the pyridine ring. It will also show the positions of the two chloride counter-ions, confirming the dihydrochloride salt stoichiometry, and reveal any hydrogen bonding or crystal packing interactions. This result serves as the final arbiter, confirming or refuting the structural hypothesis derived from spectroscopy.
Conclusion: A Synthesis of Evidence
The structural elucidation of 3-Amino-5-methoxypyridin-4-ol dihydrochloride is not achieved by a single technique but by the logical synthesis of evidence from a suite of orthogonal analytical methods.
-
HRMS establishes the correct elemental formula.
-
1D and 2D NMR build the atomic framework and definitively place the substituents.
-
FT-IR provides rapid confirmation of the essential functional groups.
-
X-ray Crystallography delivers the final, unambiguous 3D structure, validating the entire analytical cascade.
This rigorous, self-validating approach ensures the highest level of scientific integrity and provides the trustworthy data essential for advancing drug development programs.
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